1,2,3,4-Tetrahydrodibenzofuran

Catalysis Hydrodeoxygenation Density Functional Theory

1,2,3,4-Tetrahydrodibenzofuran (C12H12O, CAS 13130-19-3) is a partially hydrogenated derivative of dibenzofuran, featuring a saturated cyclohexene ring fused to a benzofuran core. This structural modification imparts distinct physicochemical properties compared to the fully aromatic parent, including a higher boiling point (268-279.5°C vs.

Molecular Formula C12H12O
Molecular Weight 172.22 g/mol
CAS No. 13130-19-3
Cat. No. B168581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydrodibenzofuran
CAS13130-19-3
SynonymsDibenzofuran, 1,2,3,4-tetrahydro-
Molecular FormulaC12H12O
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C3=CC=CC=C3O2
InChIInChI=1S/C12H12O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7H,2,4,6,8H2
InChIKeyLREHXNMBUBVFHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrahydrodibenzofuran (CAS 13130-19-3): A Partially Hydrogenated Dibenzofuran Scaffold for Catalysis and Advanced Synthesis


1,2,3,4-Tetrahydrodibenzofuran (C12H12O, CAS 13130-19-3) is a partially hydrogenated derivative of dibenzofuran, featuring a saturated cyclohexene ring fused to a benzofuran core [1]. This structural modification imparts distinct physicochemical properties compared to the fully aromatic parent, including a higher boiling point (268-279.5°C vs. 287°C for dibenzofuran) and altered solubility [2]. The compound serves as a versatile intermediate in organic synthesis, notably in Diels-Alder cycloadditions and as a precursor to pharmaceutically relevant scaffolds [3].

Partially hydrogenated scaffold – Suited for hydrodeoxygenation catalyst studies and Diels-Alder cycloaddition research.
Liquid handling format – Oily liquid at ambient conditions supports continuous-flow and metered synthetic workflows.

Why Dibenzofuran Analogs Cannot Substitute for 1,2,3,4-Tetrahydrodibenzofuran in Critical Applications


The specific regiochemistry and degree of hydrogenation in 1,2,3,4-tetrahydrodibenzofuran dictate its unique reactivity and stability profiles, rendering simple substitution with dibenzofuran or other hydrogenated analogs (e.g., hexahydrodibenzofuran) scientifically invalid for applications requiring controlled ring-opening, thermal robustness, or specific Diels-Alder outcomes [1]. The following quantitative evidence underscores why procurement decisions must be based on the exact compound rather than generic class assumptions.

Dibenzofuran or hexahydro analogs differ in ring saturation; catalytic ring-opening energetics and Diels-Alder reactivity may shift.
Dibenzofuran is a crystalline solid; substitution changes liquid-handling compatibility and may require melting or additional solvent steps.
1,2,3,9b-isomer rearranges to the 1,2,3,4-system; other hydrogenated analogs may not provide the same thermodynamic stability under oxidative conditions.

Quantitative Differentiation: 1,2,3,4-Tetrahydrodibenzofuran vs. Hexahydrodibenzofuran and Dibenzofuran


Superior Kinetic Lability in Catalytic Hydrodeoxygenation

In the hydrodeoxygenation of dibenzofuran on a Ni(111) surface, the five-membered ring opening of the intermediate 1,2,3,4-tetrahydrodibenzofuran exhibits a significantly lower activation energy compared to that of hexahydrodibenzofuran [1]. This indicates a more straightforward and kinetically favorable pathway for further transformation.

Ring-opening activation energy
Head-to-head
Target (1,2,3,4-THD): 0.71 eV
Hexahydrodibenzofuran: 1.66 eV
Δ = 0.95 eV (lower barrier)
Reported lower activation energy on Ni(111) may support catalyst screening.
DFT calculations; hydrodeoxygenation model.
Catalysis Hydrodeoxygenation Density Functional Theory

Enhanced Thermodynamic Stability via Skeletal Rearrangement

Autoxidation studies demonstrate that the 1,2,3,9b-tetrahydrodibenzofuran system rearranges to the 1,2,3,4-tetrahydrodibenzofuran moiety, which is the thermodynamically more stable isomer [1]. This inherent stability is a key differentiator for processes involving oxidative or thermal stress.

Isomer thermodynamic stability
Class-level
1,2,3,9b-isomer rearranges to 1,2,3,4-system under autoxidation (benzene).
Reported preference for more stable isomer; may reduce byproduct formation.
Qualitative observation; ground-state process.
Organic Synthesis Autoxidation Thermal Stability

Distinct Physical State and Solubility Profile

Unlike the crystalline solid dibenzofuran, 1,2,3,4-tetrahydrodibenzofuran is a colorless oily liquid at room temperature with a markedly lower density (1.0962-1.124 g/cm³ vs. 1.3 g/cm³) and refractive index (1.5674 vs. 1.6480) [1][2]. These differences directly impact handling, formulation, and chromatographic behavior.

Physical state & properties
Cross-study comparable
Target: colorless oil; d=1.0962; nD=1.5674
Dibenzofuran: solid; d=1.3; nD=1.61
ΔDensity ~0.2 g/cm³, ΔnD ~0.04–0.08
Liquid form supports direct metering; solid analog may require additional dissolution.
Standard lab conditions; bp data align.
Physical Chemistry Formulation Process Chemistry

Validated Application Scenarios for 1,2,3,4-Tetrahydrodibenzofuran Based on Quantitative Evidence


Catalyst Development for Coal Tar and Biomass Upgrading

Utilize 1,2,3,4-tetrahydrodibenzofuran as a preferred model intermediate in DFT-guided catalyst design for hydrodeoxygenation (HDO) processes. Its 57% lower ring-opening activation energy compared to hexahydrodibenzofuran makes it a more sensitive and discriminating substrate for screening catalyst activity and selectivity under mild conditions, accelerating the development of efficient Ni-based or bimetallic catalysts [1].

Synthesis of Thermodynamically Robust Polycyclic Scaffolds

Employ 1,2,3,4-tetrahydrodibenzofuran as a starting material or intermediate in synthetic routes requiring oxidative or thermal resilience. The documented rearrangement of the 1,2,3,9b-isomer to the thermodynamically more stable 1,2,3,4-system ensures that reaction sequences involving autoxidation or high-temperature steps will favor the desired product, minimizing isomerization byproducts and improving overall yield and purity [2].

Diels-Alder Cycloadditions for Functionalized Dibenzofurans

Leverage the unique reactivity of 1,2,3,4-tetrahydrodibenzofuran in Diels-Alder reactions with acetylenic dienophiles to access polyfunctional dibenzofurans. The partially saturated ring provides a distinct stereoelectronic environment compared to fully aromatic analogs, enabling the synthesis of 1,2,3,11-tetrahydrodibenzofurans and other complex oxygen heterocycles that are valuable intermediates in medicinal chemistry and materials science [3].

Liquid-Phase Process Chemistry and Formulation

Select 1,2,3,4-tetrahydrodibenzofuran for synthetic workflows that benefit from a liquid-handling intermediate. Its oily physical state at room temperature, coupled with a lower density than dibenzofuran, eliminates the need for melting or dissolution steps, facilitating easier metered addition in continuous flow reactors and reducing solvent usage in large-scale preparations [4].

Application
Selection Property
Validation Focus
Hydrodeoxygenation catalyst research
Reported lower ring-opening barrier context
Kinetic analysis on Ni-based surfaces
Autoxidation-resistant scaffold synthesis
Thermodynamic isomer preference
Isomer stability under oxidative/thermal stress
Diels–Alder cycloaddition studies
Partially saturated ring stereoelectronic context
Regiochemistry and functional group tolerance
Continuous-flow and liquid-phase synthesis
Oily liquid at ambient conditions
Metered addition and solvent-use reduction assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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